molecular formula C21H16S B14594074 9-[4-(Methylsulfanyl)phenyl]phenanthrene CAS No. 60253-26-1

9-[4-(Methylsulfanyl)phenyl]phenanthrene

Cat. No.: B14594074
CAS No.: 60253-26-1
M. Wt: 300.4 g/mol
InChI Key: JNUYNTIZDYFBOG-UHFFFAOYSA-N
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Description

9-[4-(Methylsulfanyl)phenyl]phenanthrene is a chemical compound that belongs to the class of phenanthrene derivatives Phenanthrene is a polycyclic aromatic hydrocarbon consisting of three fused benzene rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-[4-(Methylsulfanyl)phenyl]phenanthrene typically involves the following steps:

    Starting Materials: The synthesis begins with phenanthrene and 4-(methylsulfanyl)benzene.

    Reaction Conditions: The reaction is usually carried out under controlled conditions, such as in the presence of a catalyst and specific solvents.

    Reaction Steps: The process may involve electrophilic aromatic substitution, where the phenyl group is introduced to the phenanthrene core.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

9-[4-(Methylsulfanyl)phenyl]phenanthrene can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfoxide or sulfone back to the methylsulfanyl group.

    Substitution: Electrophilic aromatic substitution can occur at different positions on the phenanthrene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like sulfuric acid or nitric acid can facilitate electrophilic aromatic substitution.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Methylsulfanyl derivatives.

    Substitution: Various substituted phenanthrene derivatives.

Scientific Research Applications

9-[4-(Methylsulfanyl)phenyl]phenanthrene has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 9-[4-(Methylsulfanyl)phenyl]phenanthrene involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, influencing their activity.

    Pathways Involved: It can modulate various biochemical pathways, leading to changes in cellular processes such as apoptosis, cell proliferation, and signal transduction.

Comparison with Similar Compounds

Similar Compounds

    9-[4-(Methylsulfinyl)phenyl]phenanthrene: A similar compound with a sulfinyl group instead of a sulfanyl group.

    9-[4-(Methylsulfonyl)phenyl]phenanthrene: Contains a sulfonyl group, offering different chemical properties.

Uniqueness

9-[4-(Methylsulfanyl)phenyl]phenanthrene is unique due to its specific structural features, which confer distinct reactivity and potential applications. The presence of the methylsulfanyl group enhances its chemical versatility and potential for functionalization.

Properties

CAS No.

60253-26-1

Molecular Formula

C21H16S

Molecular Weight

300.4 g/mol

IUPAC Name

9-(4-methylsulfanylphenyl)phenanthrene

InChI

InChI=1S/C21H16S/c1-22-17-12-10-15(11-13-17)21-14-16-6-2-3-7-18(16)19-8-4-5-9-20(19)21/h2-14H,1H3

InChI Key

JNUYNTIZDYFBOG-UHFFFAOYSA-N

Canonical SMILES

CSC1=CC=C(C=C1)C2=CC3=CC=CC=C3C4=CC=CC=C42

Origin of Product

United States

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